molecular formula C28H41ClN6O B1191717 UNC2025 hydrochloride

UNC2025 hydrochloride

Número de catálogo: B1191717
Peso molecular: 513.12
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UNC2025 hydrochloride is a potent and orally bioavailable Mer/Flt3 dual inhibitor with IC50 of 0.8/0.74 nM for Mer/Flt3.  IC50 value: 0.8/0.74 nM(MER/FLT3)  Target: Mer/Flt3 inhibitor  UNC2025 was capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome proling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that 11 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined. ,

Aplicaciones Científicas De Investigación

1. Application in Platelet Activation and Thrombosis

UNC2025 hydrochloride has been studied for its effects on platelet activation and thrombus formation. The research by Branchford et al. (2018) highlights that UNC2025 is a small molecule inhibitor of the Mer tyrosine kinase, and its use leads to a decrease in platelet activation in vitro and thrombus formation in vivo. This study suggests that UNC2025's anti‐platelet effect is synergistic with the inhibition of the ADP receptor P2Y12, indicating potential for therapeutic applications in conditions related to platelet activation and thrombosis (Branchford et al., 2018).

2. Potential in Treating Acute Leukemia

UNC2025 has been evaluated for its utility in the treatment of acute leukemia. DeRyckere et al. (2016) conducted preclinical studies and found that UNC2025 effectively inhibits prosurvival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines. Their research demonstrates that approximately 30% of primary leukemia patient samples were sensitive to UNC2025, particularly in AML, T-ALL, and minimally differentiated AML subsets. These findings support the development of MERTK inhibitors like UNC2025 for leukemia treatment (DeRyckere et al., 2016).

3. Use in Glioblastoma Treatment

Wu et al. (2018) explored the use of UNC2025 in treating glioblastoma. The study found that MerTK, a receptor tyrosine kinase expressed in glioma-associated macrophages and microglia (GAMs), could be effectively targeted using UNC2025. Their research indicates that MerTK inhibition combined with external beam radiotherapy (XRT) showed significant growth delay and therapeutic effect in a subset of glioblastoma, suggesting a new potential treatment strategy (Wu et al., 2018).

4. Application in Non-Small Cell Lung Cancer

Research by Cummings et al. (2015) demonstrates the efficacy of UNC2025 in non-small cell lung cancer (NSCLC) models. Their study reveals that UNC2025, a MERTK inhibitor, is effective in a wide variety of NSCLC lines, regardless of their driver oncogene status. This finding is significant as it suggests that MERTK inhibition is a feasible treatment strategy for NSCLC subtypes, including those resistant to current therapies (Cummings et al., 2015).

5. Therapeutic Potential in Melanoma

Sinik et al. (2018) investigated the use of UNC2025 in melanoma treatment. Their study indicates that UNC2025 can inhibit MERTK in both BRAF-mutated and BRAF wild-type melanoma models. The results show that UNC2025 treatment led to reduced tumor growth in patient-derived xenograft models. This research presents UNC2025 as a potential therapeutic option for melanoma treatment, irrespective of BRAF or NRAS mutational status (Sinik et al., 2018).

Propiedades

Fórmula molecular

C28H41ClN6O

Peso molecular

513.12

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.